molecular formula C8H17NO6 B2813893 (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate CAS No. 350230-37-4

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

Cat. No.: B2813893
CAS No.: 350230-37-4
M. Wt: 223.225
InChI Key: JLIWGTMHYWJUPM-NUBCRITNSA-N
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Description

Historical Context and Evolution in Amino Acid Protection Chemistry

The tert-butoxycarbonyl (Boc) group, first introduced by Carpino in 1957, revolutionized peptide synthesis by providing an acid-labile protecting group compatible with emerging solid-phase methodologies. Prior to its adoption, peptide chemists relied on benzyloxycarbonyl (Z) groups, which required harsh hydrogenolytic conditions for removal. The Boc group’s stability under basic conditions and clean deprotection via trifluoroacetic acid (TFA) made it indispensable for constructing long peptide chains without side reactions.

The specific application of Boc chemistry to serine derivatives emerged as researchers recognized the challenges posed by hydroxyl-containing amino acids. Early protection strategies for serine involved benzyl ethers or esters, but these required catalytic hydrogenation for deprotection—a process incompatible with cysteine-containing peptides or other reducible functionalities. The Boc group’s orthogonal compatibility with other protecting groups enabled simultaneous protection of serine’s amino and hydroxyl functions, a critical advancement for synthesizing phosphopeptides and glycosylated proteins.

Significance in Orthogonal Protection Strategies

Orthogonal protection—the ability to remove specific protecting groups independently—reached new heights with the Boc/fluorenylmethyloxycarbonyl (Fmoc) combination. While Fmoc groups are base-labile (removed by piperidine), Boc groups require acidic conditions (TFA), allowing sequential deprotection without cross-reactivity. This orthogonal system proved particularly valuable for Boc-D-serine hydrate, where the hydroxyl group often requires temporary protection during peptide chain elongation.

The compound’s utility extends beyond simple amino protection:

  • Enables selective modification of serine’s β-hydroxyl group through temporary silyl or trityl protection
  • Permits sequential assembly of serine-rich domains in proteins like collagen and fibroin
  • Facilitates incorporation of D-amino acids into peptidomimetics for drug discovery

Development Timeline of Boc-Protected Amino Acid Research

Year Milestone Impact on Boc-D-serine Development
1957 Introduction of Boc group Established foundational chemistry for amino protection
1963 Merrifield’s solid-phase peptide synthesis Enabled automated synthesis using Boc-protected residues
1977 Orthogonal protection concept Validated Boc/Fmoc strategy for complex peptides
1985 Commercial Boc-D-serine availability Accelerated research in unnatural amino acid incorporation
2005 Solvent optimization patents Improved synthesis yields using acetone/water systems

This timeline highlights how Boc-D-serine hydrate emerged from broader advancements in peptide chemistry. The 2005 patent describing acetone/water solvent systems marked a particular breakthrough, achieving 85–92% yields while avoiding toxic chlorinated solvents.

Stereochemical Significance of the R-Configuration

The R-configuration (D-form) of serine in this compound challenges nature’s L-amino acid dominance, offering unique advantages:

  • Enhanced Metabolic Stability : D-serine resists proteolytic degradation, making it valuable for peptide-based therapeutics.
  • Conformational Control : Incorporation of D-serine induces β-turn structures in peptides, modulating receptor binding affinity.
  • Neurological Applications : D-serine serves as a co-agonist at NMDA receptors, though the Boc-protected form primarily functions as a synthetic intermediate.

The stereochemical purity of Boc-D-serine hydrate is typically ensured through:

  • Chiral pool synthesis from D-serine
  • Enzymatic resolution using acylase I
  • Diastereomeric crystallization with (-)-menthol

Recent advances in asymmetric catalysis have enabled direct synthesis from β-hydroxy-α-ketoesters using Cinchona alkaloid catalysts, achieving >99% enantiomeric excess.

Properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIWGTMHYWJUPM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Deprotection: TFA

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxyl compound

    Deprotection: Formation of the free amine

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthetic procedures. When the Boc group is removed under acidic conditions, the free amine is regenerated, allowing for further functionalization or incorporation into larger molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic Acid Hydrate

  • CAS : 204191-40-2 .
  • Key Difference : The (S)-isomer exhibits opposite stereochemistry at the α-carbon, affecting its biological activity and synthetic utility. For instance, in anticancer inhibitor synthesis, the (R)-isomer (from ) showed distinct binding affinities compared to (S)-derivatives .
  • Applications : Used in enantioselective synthesis of peptide mimetics .

Boc-Protected Amino Acids with Varied Side Chains

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid

  • CAS : 132696-45-8 .
  • Structure : Contains a methyl group at the β-position instead of a hydroxyl.
  • Synthesis : Prepared via Rh-catalyzed hydrogenation and subsequent hydrolysis (72% yield) .
  • Applications: Intermediate for chiral catalysts and non-polar drug candidates .

(R)-3-((tert-Butoxycarbonyl)amino)-2-(tert-butylthio)propanoic Acid

  • CAS : 56976-06-8 .
  • Structure : Substituted with a tert-butylthio group , enhancing hydrophobicity.
  • Molecular Weight : 277.38 g/mol .
  • Applications : Used in life sciences for studying sulfur-containing bioactive molecules .

Aromatic Substituted Analogs

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-trifluoromethylphenyl)propanoic Acid

  • CAS : 1217762-48-5 .
  • Structure : Features a trifluoromethylphenyl group , introducing steric bulk and electronic effects.
  • Applications : Explored in fluorinated drug development due to enhanced metabolic stability .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

  • Key Difference : Contains a 4-iodophenyl group for radiolabeling or cross-coupling reactions.
  • Applications : Precursor for Type D anticancer inhibitors (e.g., CW1–CW10 in ) .

Key Observations :

  • Hydroxyl-containing analogs (e.g., target compound) exhibit higher hydrophilicity but increased hygroscopicity compared to methyl- or thioether-substituted derivatives.
  • Aromatic substituents (e.g., trifluoromethylphenyl) enhance lipophilicity, impacting bioavailability .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, commonly referred to as (R)-Boc-Serine hydrate, is a chiral amino acid derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropanoic acid moiety, and an amino group. Its molecular formula is C8H17NO6C_8H_{17}NO_6 with a molecular weight of approximately 223.22 g/mol.

Structural Characteristics

The structural characteristics of (R)-Boc-Serine hydrate contribute to its biological activity:

  • Chirality : The presence of a chiral center allows for specific interactions with biological molecules.
  • Functional Groups : The hydroxyl and amine groups facilitate hydrogen bonding, enhancing its reactivity and interaction with various biomolecules.

The biological activity of (R)-Boc-Serine hydrate is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:

  • Enzyme Inhibition : The Boc-protected amine can inhibit certain enzymes, which may be critical in metabolic pathways.
  • Protein Synthesis : As a derivative of L-serine, it plays a role in protein synthesis and the production of phospholipids.
  • Therapeutic Potential : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it relevant for therapeutic applications.

Case Studies and Research Findings

  • Synthesis and Application in Peptide Chemistry :
    • (R)-Boc-Serine hydrate serves as a valuable building block for synthesizing peptides containing L-serine. The Boc group protects the amine functionality during peptide assembly, allowing selective removal under specific conditions to facilitate further reactions.
  • Biological Activity Exploration :
    • Research indicates that the compound can act as a probe for studying biological processes due to its ability to form derivatives with various functionalities. These derivatives can be utilized in the synthesis of complex molecules with potential therapeutic applications .
  • Comparative Studies :
    • Comparative studies have been conducted to assess the biological activity of (R)-Boc-Serine hydrate against similar compounds. For instance, it has been compared with other serine derivatives to evaluate differences in reactivity and biological interactions.

Biological Activity Data Table

ParameterValue
Molecular FormulaC8H17NO6C_8H_{17}NO_6
Molecular Weight223.22 g/mol
Melting Point50 - 52 °C
Hydrogen Bond Acceptors6
Hydrogen Bond Donors4
Log P (octanol-water partitioning)-0.24
GI AbsorptionHigh
BBB PermeantNo

Potential Therapeutic Applications

The properties of (R)-Boc-Serine hydrate indicate potential applications in various therapeutic areas:

  • Anti-inflammatory Agents : Its ability to inhibit specific enzymes could be harnessed for developing anti-inflammatory drugs.
  • Analgesics : The compound's analgesic properties may provide avenues for pain management therapies.

Q & A

Basic: What are the standard protocols for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in a chiral amino acid precursor. A general procedure includes:

  • Dissolving (R)-2-amino-3-hydroxypropanoic acid in aqueous NaOH at 0°C, followed by dropwise addition of di-tert-butyl dicarbonate in acetone.
  • Stirring at room temperature for 4 hours, acidifying the mixture to pH 2 with citric acid, and extracting with ethyl acetate.
  • Purification via chromatography or recrystallization to isolate the hydrated form .
    Key factors include maintaining low temperature during Boc protection to minimize racemization and optimizing solvent ratios for yield improvement.

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:
Enantiomeric purity is critical for biological activity. To ensure this:

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to resolve enantiomers. Retention time comparisons with standards confirm purity .
  • Monitor optical rotation ([α]D) using polarimetry. For example, deviations >99% ee require re-crystallization in solvents like hexane/ethyl acetate .
  • Employ asymmetric synthesis techniques, such as enzyme-catalyzed reactions, to enhance stereochemical control .

Experimental Design: What factors should be considered when scaling up synthesis?

Methodological Answer:
Scaling up requires addressing:

  • Reaction Kinetics: Optimize stoichiometry (e.g., 1.05 eq Boc anhydride per amino group) to prevent incomplete protection .
  • Solvent Choice: Replace acetone with THF for better solubility in larger batches.
  • Purification: Switch from column chromatography to fractional crystallization for cost efficiency. For example, using methanol/water mixtures to isolate the hydrate form .
  • Safety: Implement temperature-controlled reactors to manage exothermic Boc protection reactions .

Data Contradiction Analysis: How to resolve discrepancies in reported yields for similar Boc-protected amino acids?

Methodological Answer:
Yield variations (e.g., 60–85%) arise from:

  • Reaction Conditions: Higher temperatures (>25°C) during Boc protection may degrade the product, lowering yields .
  • Acidification pH: Over-acidification (pH <2) can precipitate impurities; precise pH adjustment to 2.5–3.0 improves recovery .
  • Purification Methods: HPLC vs. recrystallization impacts yield. For instance, HPLC achieves >95% purity but sacrifices 10–15% mass .

Application: How is this compound utilized in medicinal chemistry?

Methodological Answer:
The compound serves as a chiral building block for:

  • Peptide Synthesis: Incorporation into β-turn motifs via solid-phase peptide synthesis (SPPS), using HBTU/DIPEA activation .
  • Inhibitor Design: As seen in type D kinase inhibitors (e.g., CW1–CW10), where the hydroxyl group participates in hydrogen bonding with target proteins .
  • Prodrug Development: Esterification of the hydroxyl group enhances membrane permeability, which is reversed in vivo by esterases .

Safety & Handling: What precautions are essential for this compound?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight containers to prevent hydrate decomposition .
  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) risks .
  • Waste Disposal: Neutralize acidic aqueous waste with bicarbonate before disposal .

Analytical Characterization: What techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR: 1^1H NMR (DMSO-d6) should show Boc tert-butyl peaks at δ 1.38 ppm and hydroxyl protons at δ 4.8–5.2 ppm .
  • Mass Spectrometry: ESI-MS should display [M+H]+ at m/z 223.22, with isotopic patterns matching C8H17NO6 .
  • TGA/DSC: Thermogravimetric analysis confirms hydrate stability, with a dehydration event at 80–100°C .

Contaminant Analysis: How to identify and remove common impurities?

Methodological Answer:
Common impurities include:

  • Unreacted Starting Material: Detectable via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane). Remove by washing with 5% NaHCO3 .
  • Di-Boc Byproduct: Identified by 13^{13}C NMR (additional tert-butyl signal). Mitigate by reducing Boc anhydride equivalents .
  • Enantiomeric Contaminants: Use chiral HPLC (Chiralcel® OD-H column) with hexane/isopropanol (90:10) to separate (R) and (S) forms .

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